molecular formula C12H14N2O2 B1454740 1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 890023-13-9

1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B1454740
CAS RN: 890023-13-9
M. Wt: 218.25 g/mol
InChI Key: HMAQVGUVSOKPSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, which are related to the requested compound, has been described in the literature . The reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were used in the presence of aqueous HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Chemical Reactions Analysis

Tetrahydroisoquinoline, a related compound, has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex molecules. For instance, it has been used in the total synthesis of (±)-desoxycodeine-D .

Diastereoselective Synthesis

The compound can be used in diastereoselective synthesis, a method that allows for the selective formation of one stereoisomer over another. This is particularly useful in the synthesis of complex organic molecules .

Biological Activity

Indole derivatives, which this compound is a part of, have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives have been tested for antiviral activity. Some have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory activities. They have been used in the treatment of inflammation-related conditions .

Anticancer Activity

Indole derivatives have been tested for anticancer activity. Some have shown promising results against various types of cancer cells .

properties

IUPAC Name

1-hydroxy-6,6-dimethyl-3-oxo-2,5,7,8-tetrahydroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)4-3-7-8(5-12)9(6-13)11(16)14-10(7)15/h3-5H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAQVGUVSOKPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(NC(=O)C(=C2C1)C#N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139772
Record name 1,2,5,6,7,8-Hexahydro-3-hydroxy-6,6-dimethyl-1-oxo-4-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS RN

890023-13-9
Record name 1,2,5,6,7,8-Hexahydro-3-hydroxy-6,6-dimethyl-1-oxo-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890023-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6,7,8-Hexahydro-3-hydroxy-6,6-dimethyl-1-oxo-4-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 2
1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 3
1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 4
1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 5
1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 6
1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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